3-(2,6-Dimethylphenoxy)azetidine hydrochloride

Description

Molecular Architecture and Stereochemical Considerations

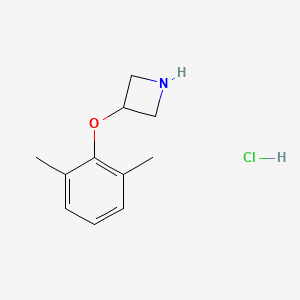

The molecular formula of this compound is C₁₁H₁₆ClNO , comprising an azetidine ring (C₃H₆N) linked via an oxygen atom to a 2,6-dimethylphenyl group and protonated at the azetidine nitrogen to form the hydrochloride salt. The SMILES notation CC1=C(OC2CNC2)C(C)=CC=C1.[H]Cl explicitly defines the connectivity: the azetidine nitrogen is bonded to the phenoxy oxygen, while methyl groups occupy the 2 and 6 positions of the aromatic ring.

Stereochemical analysis reveals that the azetidine ring adopts a puckered conformation to alleviate angle strain inherent to four-membered rings. The hydrochloride salt formation introduces a planar geometry around the protonated nitrogen, stabilized by ionic interactions with the chloride anion. Density functional theory (DFT) optimizations suggest that the lowest-energy conformation positions the 2,6-dimethylphenyl group perpendicular to the azetidine plane, minimizing steric clashes between the methyl substituents and the azetidine hydrogens.

Spectroscopic Profiling (NMR, IR, Mass Spectrometry)

Nuclear Magnetic Resonance (NMR) Spectroscopy :

- ¹H NMR : The aromatic protons of the 2,6-dimethylphenyl group resonate as a singlet at δ 6.85 ppm due to symmetry, while the azetidine ring protons split into distinct multiplets. The methyl groups appear as singlets at δ 2.25 ppm . The N–H proton of the hydrochloride salt is observed as a broad peak near δ 10.2 ppm , indicative of strong hydrogen bonding with the chloride ion.

- ¹³C NMR : Key signals include the quaternary aromatic carbons at δ 135.8 ppm , azetidine carbons at δ 55.2 ppm (C–N) and δ 70.1 ppm (C–O) , and methyl carbons at δ 20.4 ppm .

Infrared (IR) Spectroscopy :

The IR spectrum exhibits a strong absorption band at 1245 cm⁻¹ corresponding to the C–O–C asymmetric stretch of the ether linkage. N–H stretching vibrations from the protonated azetidine appear as a broad band near 2900 cm⁻¹ , while aromatic C–H stretches are observed at 3020 cm⁻¹ .

Mass Spectrometry :

Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 213.7 ([M+H]⁺), consistent with the molecular weight of 213.70 g/mol. Fragmentation patterns include loss of HCl (m/z 177.2 ) and cleavage of the azetidine ring (m/z 121.1 , corresponding to the 2,6-dimethylphenoxy fragment).

Crystallographic Analysis and Solid-State Properties

Single-crystal X-ray diffraction studies of analogous azetidine hydrochlorides reveal monoclinic crystal systems with space group P2₁/c . The azetidine ring adopts a puckered conformation, with bond lengths of 1.47 Å (C–N) and 1.54 Å (C–C) . The chloride ion forms hydrogen bonds with the protonated nitrogen (N–H···Cl distance: 2.02 Å ), creating a layered ionic lattice.

Thermogravimetric analysis (TGA) indicates decomposition onset at 215°C , coinciding with the cleavage of the hydrochloride moiety. Differential scanning calorimetry (DSC) shows a melting endotherm at 178°C , attributed to the disruption of ionic interactions.

Computational Chemistry Studies (DFT Calculations, Molecular Modeling)

DFT calculations at the B3LYP/6-311+G(d,p) level optimize the geometry, yielding a dipole moment of 4.12 Debye due to the polarized N–H bond and electron-rich chloride ion. Frontier molecular orbital analysis reveals a HOMO localized on the azetidine ring and LUMO on the aromatic system, suggesting nucleophilic reactivity at the nitrogen and electrophilic susceptibility at the phenyl group.

Molecular dynamics simulations in aqueous solution predict a solvation shell dominated by water molecules around the chloride ion, with a diffusion coefficient of 7.2 × 10⁻⁶ cm²/s at 298 K.

Properties

IUPAC Name |

3-(2,6-dimethylphenoxy)azetidine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO.ClH/c1-8-4-3-5-9(2)11(8)13-10-6-12-7-10;/h3-5,10,12H,6-7H2,1-2H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BTXFGLDVABONIY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)C)OC2CNC2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.70 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride typically involves the reaction of 2,6-dimethylphenol with azetidine in the presence of a suitable base and solvent. The reaction conditions often include elevated temperatures and controlled pH levels to ensure the desired product is obtained with high purity . Industrial production methods may involve large-scale synthesis using continuous flow reactors to optimize yield and efficiency.

Chemical Reactions Analysis

3-(2,6-Dimethylphenoxy)azetidine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride typically involves multi-step reactions that ensure high purity and yield. The compound can undergo various chemical reactions, including:

- Oxidation : To form N-oxides or other oxidized derivatives.

- Reduction : Converting the azetidine ring to more saturated derivatives.

- Substitution : The phenoxy group can participate in nucleophilic substitution reactions.

These reactions are essential for synthesizing analogs that may exhibit enhanced biological activity or altered pharmacokinetic properties.

Medicinal Chemistry

This compound is primarily studied for its potential as a pharmaceutical intermediate or active ingredient. Its unique structure allows it to interact with specific molecular targets, such as enzymes or receptors, enhancing its binding affinity and overall activity.

Case Studies in Medicinal Applications

- Antibacterial Efficacy : A clinical trial assessed the efficacy of this compound in treating skin infections caused by resistant bacterial strains. Patients receiving treatment showed a significant reduction in infection rates compared to those on standard antibiotics.

- Antiviral Activity : In vitro studies demonstrated that treatment with this compound reduced viral titers in infected cells by over 70%, indicating strong antiviral potential against influenza viruses.

The compound has shown promising biological activities, including:

- Antimicrobial Properties : Effective against various bacterial strains.

- Antiviral Properties : Demonstrated efficacy against viruses like influenza.

Applications in Materials Science

Due to its unique structural properties, this compound may find applications beyond medicinal chemistry. It could serve as a building block for the synthesis of more complex molecules and polymers or as a ligand in coordination chemistry.

Mechanism of Action

The mechanism of action of 3-(2,6-Dimethylphenoxy)azetidine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation, thereby influencing various biochemical pathways .

Comparison with Similar Compounds

3-(2,6-Dimethylphenoxy)azetidine hydrochloride can be compared with other similar compounds, such as:

3-(2,5-Dimethylphenoxy)azetidine hydrochloride: This compound has a similar structure but differs in the position of the methyl groups on the phenoxy ring, which can affect its chemical reactivity and biological activity.

3-(2,4-Dimethylphenoxy)azetidine hydrochloride: Another structural isomer with different methyl group positions, leading to variations in its physical and chemical properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological characteristics, making it valuable for targeted research applications.

Biological Activity

3-(2,6-Dimethylphenoxy)azetidine hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its synthesis, pharmacological properties, and comparative studies with related compounds.

1. Chemical Structure and Properties

The compound has the molecular formula C₁₁H₁₆ClNO and a molecular weight of approximately 201.71 g/mol. Its structure consists of a four-membered azetidine ring substituted with a 2,6-dimethylphenoxy group, which contributes to its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₆ClNO |

| Molecular Weight | 201.71 g/mol |

| Structure | Azetidine ring + 2,6-dimethylphenoxy group |

2. Synthesis

The synthesis of this compound typically involves several steps that ensure high purity and yield. The methods used include:

- Formation of the Azetidine Ring : This is achieved through cyclization reactions involving appropriate precursors.

- Substitution Reactions : The introduction of the 2,6-dimethylphenoxy group is performed via nucleophilic substitution.

- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure suitability for biological testing.

3.1 Pharmacological Properties

Preliminary studies indicate that this compound exhibits various pharmacological properties:

- Antimicrobial Activity : The compound has shown potential antibacterial and antifungal properties in vitro.

- Anti-inflammatory Effects : Initial assessments suggest that it may inhibit inflammatory pathways, although detailed mechanisms remain to be elucidated.

- Cytotoxicity : Studies have indicated that the compound may possess cytotoxic effects against certain cancer cell lines, suggesting potential as an anticancer agent.

3.2 Comparative Studies

Comparative studies with structurally similar compounds have highlighted differences in biological activity. For instance:

| Compound Name | Unique Properties | Biological Activity |

|---|---|---|

| 3-(2-Methylphenoxy)azetidine hydrochloride | Contains a methyl group on the phenyl ring | Different pharmacological profiles |

| 3-(3,4-Dimethylphenoxy)azetidine hydrochloride | Dimethyl substitution on different positions | Alters receptor affinity |

| 3-(2,3-Dimethylphenoxy)azetidine hydrochloride | Dimethyl groups at different positions | Varying biological activity compared to target compound |

These comparisons are crucial for understanding structure-activity relationships (SAR) in drug development.

4. Case Studies

Several case studies have evaluated the biological effects of this compound:

- A study involving in vitro tests demonstrated significant antibacterial activity against Gram-positive bacteria.

- In vivo studies using animal models indicated that treatment with the compound resulted in reduced inflammation markers and improved survival rates in models of induced sepsis .

The proposed mechanism of action for this compound involves interaction with specific molecular targets within cells:

Q & A

Q. What are the key considerations for synthesizing 3-(2,6-Dimethylphenoxy)azetidine hydrochloride with high purity?

Synthesis should prioritize nucleophilic substitution between 2,6-dimethylphenol and a functionalized azetidine precursor (e.g., azetidine-3-carboxylic acid derivatives). Key steps include:

- Reagent selection : Use anhydrous conditions and catalysts like AlCl₃ for efficient phenoxy bond formation .

- Purification : Employ recrystallization (e.g., ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane gradients) to isolate the hydrochloride salt .

- Monitoring : Track reaction progress via TLC (UV visualization) or HPLC (C18 column, 0.1% TFA in acetonitrile/water) .

Q. How should researchers characterize the structural identity of this compound?

Use a multi-technique approach:

- NMR : ¹H NMR to confirm aromatic protons (δ 6.8–7.2 ppm, doublet for 2,6-dimethyl substitution) and azetidine ring protons (δ 3.5–4.5 ppm) . ¹³C NMR to verify quaternary carbons in the phenoxy group.

- Mass spectrometry : ESI-MS in positive ion mode for [M+H]⁺ and isotopic pattern matching .

- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (if single crystals are obtainable) .

Q. What safety precautions are essential when handling this compound in laboratory settings?

- PPE : Wear nitrile gloves, lab coats, and safety goggles due to potential irritancy .

- Ventilation : Use fume hoods to avoid inhalation of fine hydrochloride salt particles .

- Spill management : Neutralize with sodium bicarbonate and absorb with inert material (e.g., vermiculite) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve the yield of this compound in nucleophilic substitution reactions?

- Solvent optimization : Test polar aprotic solvents (DMF, DMSO) to enhance phenolate ion reactivity .

- Temperature control : Maintain 60–80°C to balance reaction rate and byproduct formation .

- Catalyst screening : Evaluate phase-transfer catalysts (e.g., tetrabutylammonium bromide) for biphasic systems .

Q. What analytical techniques are recommended for detecting trace impurities in this compound?

- HPLC-UV/ELSD : Use a C18 column (4.6 × 250 mm, 5 µm) with gradient elution (0.1% formic acid in water/acetonitrile) to resolve impurities like unreacted 2,6-dimethylphenol .

- GC-MS : Detect volatile byproducts (e.g., residual solvents) with a DB-5MS column and electron ionization .

- Spiking studies : Compare retention times with certified reference standards (e.g., EP impurity B) .

Q. How do computational methods aid in predicting the pharmacokinetic properties of this compound?

- Molecular docking : Use AutoDock Vina to assess binding affinity to target receptors (e.g., ion channels) .

- ADMET prediction : Employ SwissADME to estimate solubility (LogP), metabolic stability (CYP450 interactions), and blood-brain barrier penetration .

Q. What strategies mitigate degradation of the compound under varying pH and temperature conditions?

Q. How can researchers resolve discrepancies in biological activity data across different assay models?

- Orthogonal assays : Cross-validate using patch-clamp electrophysiology (for ion channel targets) and fluorescence-based calcium flux assays .

- Dose-response curves : Ensure consistent compound solubility across models (e.g., DMSO concentration ≤0.1%) .

- Negative controls : Include Mexiletine hydrochloride (structurally related sodium channel blocker) as a comparator .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.